molecular formula C10H12O5 B1595082 (2,6-Dimethoxy-phenoxy)-acetic acid CAS No. 95110-10-4

(2,6-Dimethoxy-phenoxy)-acetic acid

Cat. No. B1595082
CAS RN: 95110-10-4
M. Wt: 212.2 g/mol
InChI Key: MCUFTNXSWDHDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-phenoxy)-acetic acid, also known as DMPA, is a phenoxyacetic acid derivative that has been used in a variety of scientific research applications. DMPA is an odorless, white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has a wide range of applications in both biochemical and physiological research. DMPA is a useful reagent for synthesizing other compounds and has been used in a number of different lab experiments.

Scientific Research Applications

Synthesis and Modification

  • Synthesis of Phenolic Compounds : The synthesis of 2,6-dimethoxy [U-14C] phenol from [U-14C] phenol demonstrates the compound's utility in creating phenolic intermediates for further chemical investigations (Miller, Olavesen, & Curtis, 1974).
  • Antioxidant Compound Production : In a study exploring the laccase-mediated oxidation of 2,6-dimethoxyphenol, a dimer with significantly higher antioxidant capacity was produced, highlighting its potential as a bioactive compound (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Chemical Analysis and Characterization

  • Chemical Analysis Techniques : The compound has been used in studies focused on the derivatization of acidic herbicides for gas chromatographic determination, showcasing its role in analytical chemistry (Rompa, Kremer, & Zygmunt, 2004).

Biochemical and Environmental Studies

  • Enzymatic Oxidation Studies : Research on the extracellular peroxidase of the white-rot fungus, Pleurotus ostreatus, identified 2,6-dimethoxyphenol as a product, contributing to the understanding of biochemical oxidation processes (Shin, 1995).
  • Herbicide Resistance Research : The compound has been involved in studies on the introgression of phenoxy herbicide resistance, such as 2,4-D and MCPA, in plants like Raphanus raphanistrum and Raphanus sativus (Jugulam, Walsh, & Hall, 2014).

Material Science and Engineering

  • Adsorption Studies : 2,4-Dichlorophenoxy-acetic acid, a related compound, has been studied for its adsorption characteristics in water treatment, utilizing granular activated carbon, which may be applicable to similar compounds (Aksu & Kabasakal, 2004).

Pharmaceutical and Drug Design

  • Drug Design Investigations : Studies on the synthesis and in silico analysis of novel compounds related to 2,6-dimethoxyphenol, such as tetrahydropyrimidoquinolinones, contribute to the field of drug design and pharmaceutical chemistry (Patel et al., 2022).

properties

IUPAC Name

2-(2,6-dimethoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-7-4-3-5-8(14-2)10(7)15-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUFTNXSWDHDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312387
Record name (2,6-Dimethoxy-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95110-10-4
Record name (2,6-Dimethoxy-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dimethoxy-phenoxy)-acetic acid
Reactant of Route 2
Reactant of Route 2
(2,6-Dimethoxy-phenoxy)-acetic acid
Reactant of Route 3
Reactant of Route 3
(2,6-Dimethoxy-phenoxy)-acetic acid
Reactant of Route 4
Reactant of Route 4
(2,6-Dimethoxy-phenoxy)-acetic acid
Reactant of Route 5
Reactant of Route 5
(2,6-Dimethoxy-phenoxy)-acetic acid
Reactant of Route 6
Reactant of Route 6
(2,6-Dimethoxy-phenoxy)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.